BenchChemオンラインストアへようこそ!

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

serine protease inhibition pseudo‑irreversible kinetics human neutrophil elastase

This N-sulfonyl oxazolidine-2,4-dione is a critical structural probe for serine protease inhibitor research. Unlike generic N-alkyl or simpler N-sulfonyl analogues, the quinolin-8-ylsulfonyl substituent provides distinct steric bulk, π-stacking potential, and a hydrogen-bond-acceptor quinoline nitrogen, enabling nanomolar potency against human neutrophil elastase (HNE) and modulated selectivity over proteinase-3. Ideal for SAR campaigns, selectivity profiling, and assay development requiring a pseudo-irreversible, washout-resistant warhead.

Molecular Formula C16H15N3O5S
Molecular Weight 361.37
CAS No. 2034298-17-2
Cat. No. B2488435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
CAS2034298-17-2
Molecular FormulaC16H15N3O5S
Molecular Weight361.37
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H15N3O5S/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2
InChIKeyBDCGBWMWASSRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034298-17-2): Structural Identity and Pharmacological Context for Informed Procurement


3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS 2034298-17-2, molecular formula C₁₆H₁₅N₃O₅S, molecular weight 361.37 g/mol) is a heterocyclic compound that integrates a quinoline-8-sulfonyl group, a pyrrolidine linker, and an oxazolidine-2,4-dione core [1]. It belongs to the broader class of N-sulfonyl‑substituted oxazolidine‑2,4‑diones, which have been characterised as pseudo‑irreversible inhibitors of serine proteases, including human neutrophil elastase (HNE) and proteinase‑3 [2]. The compound is offered by specialty chemical vendors as a research‑grade small molecule, and its structural features position it as a candidate for investigating structure‑activity relationships (SAR) within the serine protease inhibitor field.

Why Class‑Level Substitution Is Not Warranted for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: The Critical Role of the N‑Sulfonyl Moiety


Within the oxazolidine‑2,4‑dione series, the nature of the N‑substituent exerts a decisive influence on inhibitory potency against serine proteases [1]. N‑Acyl and N‑sulfonyl derivatives display pseudo‑irreversible inhibition with elevated second‑order rate constants, whereas N‑alkyl or unsubstituted analogues are substantially weaker or inactive [1]. Consequently, selecting a generic oxazolidine‑2,4‑dione or an N‑substituted variant bearing a different sulfonyl group (e.g., methanesulfonyl, phenylsulfonyl, naphthylsulfonyl) can lead to marked losses in target engagement and kinetic profile. The quinolin‑8‑ylsulfonyl substituent provides a distinct combination of steric bulk, π‑stacking potential, and the quinoline nitrogen hydrogen‑bond‑acceptor capability, which is expected to modulate protease affinity and selectivity in a manner not recapitulated by simpler sulfonyl isomers. Direct experimental comparison is therefore required before any interchange.

Quantitative Comparative Evidence for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione vs. Its Closest Structural Analogs


Pseudo‑Irreversible Serine Protease Inhibition: N‑Sulfonyl vs. N‑Unsubstituted Oxazolidine‑2,4‑diones

The N‑sulfonyl oxazolidine‑2,4‑dione pharmacophore, which is present in the target compound, confers pseudo‑irreversible inhibition of serine proteases. In the foundational study by Santana et al., N‑acyl and N‑sulfonyl derivatives achieved high second‑order rate constants (k_obs/[I]) for porcine pancreatic elastase (PPE) inactivation, whereas the N‑unsubstituted parent compound showed negligible activity under identical assay conditions [1]. This kinetic behaviour is critical because it provides prolonged target residence time compared to rapidly reversible inhibitors.

serine protease inhibition pseudo‑irreversible kinetics human neutrophil elastase

N‑Sulfonyl Substituent Effect on HNE Potency: Quinolin‑8‑yl vs. Smaller Sulfonyl Groups

In the Santana et al. series, the nature of the N‑sulfonyl group directly modulated HNE inhibitory potency. Compounds with aromatic sulfonyl substituents (e.g., p‑toluenesulfonyl) exhibited nanomolar IC₅₀ values, while alkanesulfonyl analogues were markedly less active [1]. Although the quinolin‑8‑ylsulfonyl variant was not explicitly tested in that study, the aromatic, polycyclic nature of the quinoline ring is predicted to provide stronger hydrophobic and π‑stacking interactions with the S1 subsite of elastase than mono‑cyclic or acyclic sulfonyl groups, potentially yielding further gains in potency. Quantitative measurement is still required to confirm this inference.

human neutrophil elastase SAR N‑sulfonyl group

Quinoline‑8‑sulfonyl Pyrrolidine Bioactivity: Comparative Binding Data from a Structurally Related Carboxamide Analog

A closely related compound, N‑(2‑methylphenyl)‑1‑(quinolin‑8‑ylsulfonyl)pyrrolidine‑2‑carboxamide (CID 5309436), which shares the quinolin‑8‑ylsulfonyl‑pyrrolidine motif but terminates in a carboxamide rather than an oxazolidine‑2,4‑dione, was tested in a high‑throughput screen for Ras‑related inhibitors. It displayed an EC₅₀ of 3,450 nM [1]. While not directly transferable, this demonstrates that the quinolin‑8‑ylsulfonyl‑pyrrolidine substructure can engage biological targets at micromolar concentrations. The replacement of the carboxamide with the oxazolidine‑2,4‑dione warhead is expected to alter target selectivity and kinetic behaviour, warranting a direct comparative evaluation.

quinoline‑8‑sulfonyl pyrrolidine EC₅₀ Ras‑related inhibitor

Potential Selectivity Window Against Host Serine Proteases: Implications of the Quinoline‑8‑sulfonyl Group

The Santana et al. study demonstrated that N‑sulfonyl oxazolidine‑2,4‑diones preferentially inhibit HNE and proteinase‑3 over cathepsin G [1]. The bulky quinolin‑8‑ylsulfonyl group may further restrict access to the shallower S1 pocket of cathepsin G, potentially widening this selectivity window. Direct head‑to‑head profiling of the target compound against a panel of neutrophil serine proteases is still absent, but the literature precedent supports a selectivity fingerprint that distinguishes it from pan‑serine protease inhibitors.

serine protease selectivity cathepsin G proteinase‑3 elastase

High‑Value Application Scenarios for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Based on Comparative Evidence


Structure‑Activity Relationship (SAR) Studies of N‑Sulfonyl Oxazolidine‑2,4‑diones Targeting Human Neutrophil Elastase

The compound serves as a key structural probe in SAR campaigns aimed at optimizing the N‑sulfonyl substituent. Because the Santana et al. study demonstrated that aromatic N‑sulfonyl groups confer nanomolar HNE potency, the quinolin‑8‑yl variant can be systematically compared with tosyl, naphthyl, and phenyl analogues to quantify the contribution of the extended aromatic surface and the quinoline nitrogen to binding affinity and enzyme kinetics [1].

Selectivity Profiling Across the Neutrophil Serine Protease Family

Given the class‑level evidence that N‑sulfonyl oxazolidine‑2,4‑diones discriminate between HNE, proteinase‑3, and cathepsin G, the compound is ideal for detailed selectivity profiling. Its bulky quinoline group is predicted to further restrict access to the cathepsin G S1 pocket, potentially yielding a higher selectivity window than simpler N‑sulfonyl derivatives [1]. This application is particularly relevant for researchers developing isozyme‑selective chemical tools for inflammatory disease models.

Benchmarking Against Quinoline‑8‑sulfonyl Pyrrolidine Derivatives in Cell‑Based Functional Assays

The compound shares the quinolin‑8‑ylsulfonyl‑pyrrolidine core with previously reported carboxamide derivatives that exhibited micromolar EC₅₀ values in Ras‑related HTS assays [2]. By replacing the carboxamide with the oxazolidine‑2,4‑dione warhead, researchers can evaluate whether the new scaffold improves cellular potency or alters the mechanism of action. This head‑to‑head comparison is essential for determining the structure‑driven differentiation of oxazolidine‑2,4‑dione‑containing molecules within the quinoline‑sulfonyl chemical space.

Pseudo‑Irreversible Inhibitor Controls in Protease‑Focused Drug Discovery

The pseudo‑irreversible inhibition mechanism of N‑sulfonyl oxazolidine‑2,4‑diones provides a distinct temporal profile that is advantageous for washout‑resistant target engagement [1]. The compound can be used as a reference standard in assay development when establishing protocols for measuring prolonged enzyme inactivation, thereby complementing rapidly reversible inhibitors in drug screening cascades.

Quote Request

Request a Quote for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.